Cas no 2228781-72-2 (2-(5-methoxypyridin-3-yl)ethanethioamide)
2-(5-methoxypyridin-3-yl)ethanethioamide Chemical and Physical Properties
Names and Identifiers
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- 2-(5-methoxypyridin-3-yl)ethanethioamide
- EN300-1753947
- 2228781-72-2
-
- Inchi: 1S/C8H10N2OS/c1-11-7-2-6(3-8(9)12)4-10-5-7/h2,4-5H,3H2,1H3,(H2,9,12)
- InChI Key: AHKKXAKIDNFDIR-UHFFFAOYSA-N
- SMILES: S=C(CC1C=NC=C(C=1)OC)N
Computed Properties
- Exact Mass: 182.05138412g/mol
- Monoisotopic Mass: 182.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 80.2Ų
2-(5-methoxypyridin-3-yl)ethanethioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1753947-0.05g |
2-(5-methoxypyridin-3-yl)ethanethioamide |
2228781-72-2 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1753947-0.1g |
2-(5-methoxypyridin-3-yl)ethanethioamide |
2228781-72-2 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1753947-0.25g |
2-(5-methoxypyridin-3-yl)ethanethioamide |
2228781-72-2 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1753947-0.5g |
2-(5-methoxypyridin-3-yl)ethanethioamide |
2228781-72-2 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1753947-1.0g |
2-(5-methoxypyridin-3-yl)ethanethioamide |
2228781-72-2 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1753947-2.5g |
2-(5-methoxypyridin-3-yl)ethanethioamide |
2228781-72-2 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1753947-5.0g |
2-(5-methoxypyridin-3-yl)ethanethioamide |
2228781-72-2 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1753947-10.0g |
2-(5-methoxypyridin-3-yl)ethanethioamide |
2228781-72-2 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1753947-1g |
2-(5-methoxypyridin-3-yl)ethanethioamide |
2228781-72-2 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1753947-5g |
2-(5-methoxypyridin-3-yl)ethanethioamide |
2228781-72-2 | 5g |
$3396.0 | 2023-09-20 |
2-(5-methoxypyridin-3-yl)ethanethioamide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-(5-methoxypyridin-3-yl)ethanethioamide
Introduction to 2-(5-Methoxypyridin-3-Yl)Ethanethioamide (CAS No. 2228781-72-2)
2-(5-Methoxypyridin-3-Yl)Ethanethioamide (CAS No. 2228781-72-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug development and as a building block for advanced chemical compounds. The cas no 2228781-72-2 identifier is a crucial reference for researchers and industry professionals seeking to identify and reference this compound in scientific literature and regulatory documents.
The molecular structure of 5-methoxypyridin derivatives, such as 5-methoxypyridin-3-Yl ethanethioamide, is notable for its combination of a pyridine ring with a methoxy group at the 5-position and an ethanethioamide substituent at the 3-position. This arrangement imparts unique electronic and steric properties, making it a versatile scaffold for further chemical modifications. Recent studies have explored the synthesis of similar compounds, highlighting their potential as intermediates in the development of bioactive molecules.
One of the most promising aspects of 5-methoxypyridin derivatives is their role in medicinal chemistry. Researchers have investigated their ability to act as inhibitors or agonists for various biological targets, including enzymes and receptors. For instance, a study published in 20XX demonstrated that certain analogs of 5-methoxypyridin exhibit potent inhibitory activity against a specific kinase, suggesting their potential utility in the treatment of cancer or inflammatory diseases.
The synthesis of 5-methoxypyridin-3-Yl ethanethioamide involves multi-step organic reactions, often incorporating techniques such as nucleophilic substitution and coupling reactions. The use of transition metal catalysts has been shown to enhance the efficiency of these reactions, leading to higher yields and purer products. These advancements in synthetic methodology are critical for scaling up production and making this compound more accessible for research and commercial applications.
In terms of physical properties, 5-methoxypyridin derivatives typically exhibit good solubility in organic solvents, which is advantageous for their use in various chemical processes. Their stability under different conditions has also been studied extensively, with findings indicating that they are relatively stable under ambient conditions but may degrade under harsh acidic or basic environments.
The application of cas no 2228781-72-1 compounds extends beyond pharmaceuticals into materials science. For example, recent research has explored their use as precursors for the synthesis of advanced materials, such as coordination polymers or metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
From an environmental standpoint, understanding the ecological impact of 5-methoxypyridin derivatives is essential. Studies have been conducted to assess their biodegradability and potential toxicity to aquatic organisms. Preliminary results suggest that these compounds may have low environmental toxicity; however, further research is needed to confirm these findings and establish safe handling practices.
In conclusion, 5-methoxypyridin derivatives, including cas no 16964996, represent a class of compounds with diverse applications across multiple disciplines. Their unique chemical properties, combined with advancements in synthetic methods and biological studies, position them as valuable tools for future innovations in medicine and materials science. As research continues to unfold, it is anticipated that these compounds will play an increasingly important role in addressing pressing challenges in both fields.
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